molecular formula C15H15N3O B8041638 5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one

5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one

Cat. No.: B8041638
M. Wt: 253.30 g/mol
InChI Key: VPVDCSJEBFNTSG-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one typically involves the formation of the quinazoline core through transition metal-catalyzed reactions. One common method includes the use of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The reaction often requires a catalyst, such as palladium or copper, and is carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroindazolo[3,2-b]quinazolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-17-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(19)18(14)17/h2,4,6,8H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVDCSJEBFNTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=NC4=CC=CC=C4C(=O)N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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